2,4-Dichloro-6-(tetrahydrofuran-2-yl)pyrimidine
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Overview
Description
2,4-Dichloro-6-(tetrahydrofuran-2-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a tetrahydrofuran ring at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(tetrahydrofuran-2-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or acetonitrile. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-(tetrahydrofuran-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The tetrahydrofuran ring can undergo oxidation to form lactones or reduction to form dihydrofuran derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidines
- Lactones and dihydrofuran derivatives
- Biaryl and styrene derivatives
Scientific Research Applications
2,4-Dichloro-6-(tetrahydrofuran-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(tetrahydrofuran-2-yl)pyrimidine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chlorine atoms and tetrahydrofuran ring contribute to its binding affinity and selectivity towards molecular targets. The compound can interact with nucleophilic sites on proteins and DNA, leading to therapeutic effects .
Comparison with Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloro-6-fluoropyrimidine
Comparison:
2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the tetrahydrofuran ring, which may affect its reactivity and applications.
2,4-Dichloro-5-methylpyrimidine:
2,4-Dichloro-6-fluoropyrimidine: The presence of a fluorine atom instead of a tetrahydrofuran ring results in different electronic properties and reactivity.
2,4-Dichloro-6-(tetrahydrofuran-2-yl)pyrimidine stands out due to its unique combination of chlorine atoms and a tetrahydrofuran ring, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-6-(oxolan-2-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-7-4-5(11-8(10)12-7)6-2-1-3-13-6/h4,6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVYBFAIETTZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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